

Application Notes and Protocols: Co-culturing T Cells with Epacadostat-Treated Cancer Cells

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Compound of Interest

Compound Name: *Epacadostat*

Cat. No.: *B1139497*

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Introduction

Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immune-regulatory enzyme that plays a crucial role in tumor immune evasion.[3] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the proliferation and function of effector T cells, while promoting the generation of regulatory T cells (Tregs).[3] **Epacadostat**, by blocking IDO1 activity, aims to restore anti-tumor immune responses.[4] This document provides a detailed protocol for co-culturing T cells with cancer cells treated with **Epacadostat** to evaluate its efficacy in enhancing anti-tumor T cell activity.

Mechanism of Action of Epacadostat

IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion, which inhibits T cell proliferation.[3] The accumulation of kynurenine and its metabolites can also induce T cell apoptosis and promote the differentiation of naïve T cells into immunosuppressive Tregs.[3][5] **Epacadostat** is a competitive inhibitor of IDO1, binding to the enzyme to block its catalytic activity.[6] This leads to a decrease in kynurenine production and an increase in tryptophan levels in the local tumor microenvironment, thereby restoring T cell function and promoting an anti-tumor immune response.[5]

Data Presentation

The following tables summarize the quantitative effects of **Epacadostat** in various in vitro cellular assays.

Table 1: In Vitro IC50 Values of **Epacadostat**

Cell Line/Enzyme	Species	Assay Type	IC50 (nM)	Reference
IDO1 Enzyme	Human	Enzymatic Assay	71.8	[1][7]
HeLa	Human	Cellular Kynurenine Assay	7.1	[7]
SKOV-3	Human	Cellular Kynurenine Assay	~15.3	[6]
HEK293/MSR (IDO1-transfected)	Mouse	Cellular Kynurenine Assay	52.4	[1]
P1.IDO1	Mouse	Cellular Kynurenine Assay	54.46	[5]
CT26	Mouse	Cellular Kynurenine Assay	172	[2]
PAN02	Mouse	Cellular Kynurenine Assay	46	[2]

Table 2: Effect of **Epacadostat** on Kynurenine Levels and T Cell Responses

Cell System	Epacadostat Concentration	Effect on Kynurenine/Tryptophan	Effect on T Cell Response	Reference
IFN- γ + LPS matured Dendritic Cells	1.0 μ M	Decreased tryptophan breakdown and kynurenine production	Increased IFN- γ , TNF α , GM-CSF, and IL-8 production by peptide-specific T cells. Increased tumor cell lysis by T cells.	[3]
SKOV-3 and Jurkat T cell co-culture	~18 nM (IC50 for rescue)	Not directly measured	Rescued Jurkat T cell activation (measured by IL-2 secretion) from IDO1-mediated suppression.	[6]
Fresh NSCLC patient tumors (3D ex vivo)	1 μ M	Significantly decreased Kynurenine/Tryptophan ratio	Increased T cell activation in 2 out of 5 patient samples.	[8]
Dendritic Cells stimulated with MUC1 peptide	1.0 μ M	Decreased kynurenine production	Significantly higher levels of IFN- γ , GM-CSF, IL-8, and TNF α from a MUC1-C-specific T-cell line.	[3]

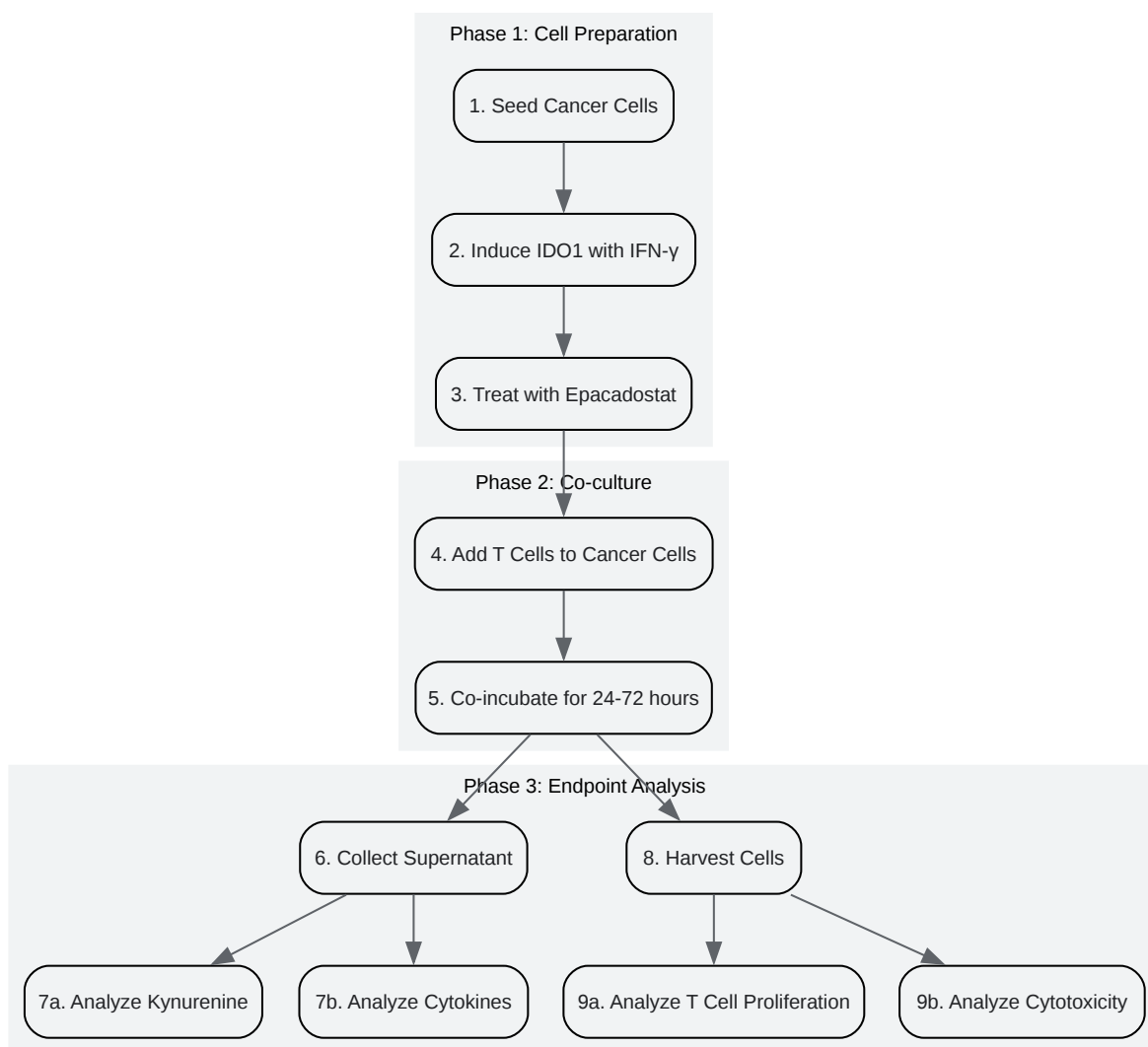
Experimental Protocols

This section provides a detailed methodology for a typical T cell and cancer cell co-culture experiment to assess the effect of **Epacadostat**.

Materials and Reagents

- **Cancer Cell Line:** A cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa, or other cancer cell lines of interest).
- **T Cells:** Human Peripheral Blood Mononuclear Cells (PBMCs), isolated T cells, or a T cell line (e.g., Jurkat).
- **Cell Culture Media:** RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
- **Epacadostat:** Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C. Further dilutions should be made in cell culture medium.
- **IDO1 Inducer:** Recombinant human Interferon-gamma (IFN- γ) to induce IDO1 expression in cancer cells.
- **T Cell Stimuli (optional):** Anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) for polyclonal T cell activation.
- **Assay Reagents:**
 - **Kynurenine Detection:** Reagents for HPLC or a colorimetric assay (e.g., using p-dimethylaminobenzaldehyde).
 - **T Cell Proliferation:** CFSE (Carboxyfluorescein succinimidyl ester) or BrdU incorporation assay kits.
 - **Cytokine Measurement:** ELISA or multiplex cytokine assay kits (e.g., for IFN- γ , IL-2, TNF- α).
 - **Cytotoxicity Assay:** Calcein-AM or LDH release assay kits.

Experimental Workflow



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Caption: Experimental workflow for the T cell and **Epacadostat**-treated cancer cell co-culture assay.

Step-by-Step Protocol

Day 1: Cancer Cell Seeding and IDO1 Induction

- Seed the cancer cells in a 96-well flat-bottom plate at a density of 2×10^4 cells per well in 100 μ L of complete culture medium.
- Incubate overnight at 37°C, 5% CO₂.

Day 2: **Epacadostat** Treatment and T Cell Addition

- The following day, remove the medium and add 100 μ L of fresh medium containing IFN- γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24 hours.
- Prepare serial dilutions of **Epacadostat** in complete culture medium at 2x the final desired concentrations.
- Remove the IFN- γ containing medium from the cancer cells and add 50 μ L of the diluted **Epacadostat** solutions. Include a vehicle control (DMSO at the same final concentration as the highest **Epacadostat** dose).
- Immediately add 50 μ L of T cell suspension (e.g., PBMCs at 2×10^5 cells/well) to each well. If polyclonal activation is desired, the T cell suspension can be pre-activated with anti-CD3/CD28 beads or soluble antibodies according to the manufacturer's instructions.
- Co-incubate the plate at 37°C, 5% CO₂ for 48-72 hours.

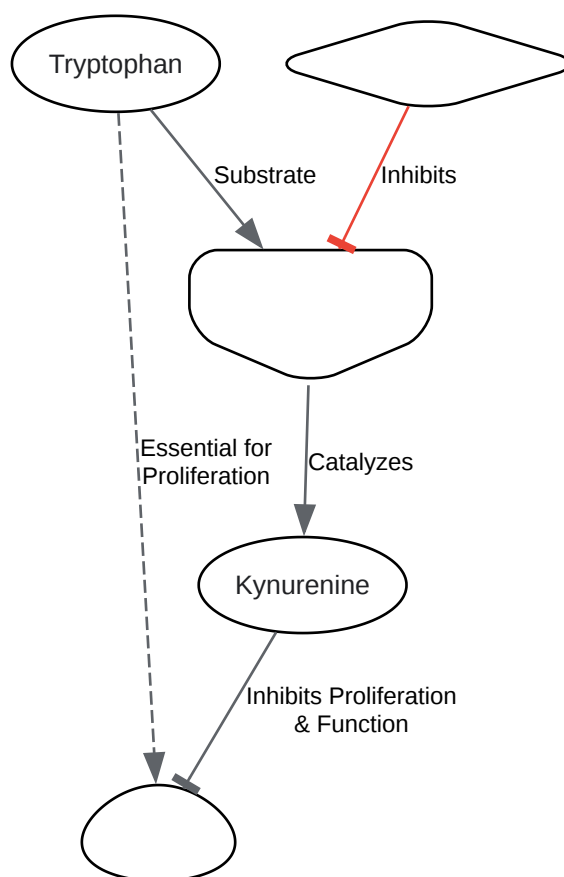
Day 4-5: Endpoint Analysis

- Kynurenine and Cytokine Measurement:
 - Centrifuge the 96-well plate at 300 x g for 5 minutes.
 - Carefully collect 80-100 μ L of the supernatant from each well.
 - Measure the kynurenine concentration using a colorimetric assay or HPLC.
 - Measure the concentration of secreted cytokines (e.g., IFN- γ , IL-2) using ELISA or a multiplex bead-based assay.

- T Cell Proliferation Assay (CFSE-based):
 - If T cells were pre-labeled with CFSE, harvest the non-adherent cells from each well.
 - Wash the cells with PBS and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
- Cytotoxicity Assay (Calcein-AM):
 - If cancer cells were pre-labeled with Calcein-AM, measure the fluorescence of the remaining adherent cells after washing away the T cells. A decrease in fluorescence indicates cancer cell lysis.

Signaling Pathway and Logical Relationships

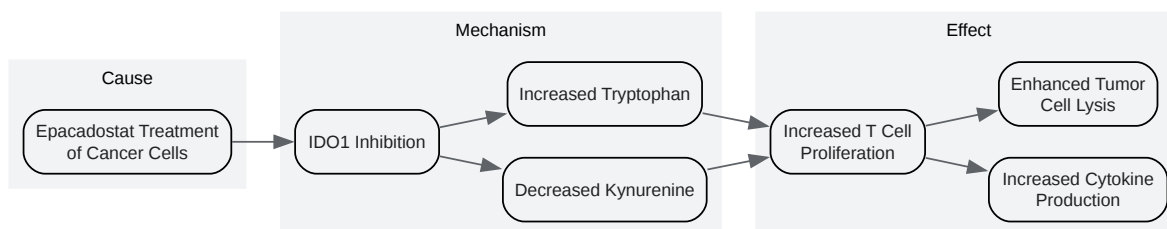
IDO1 Signaling Pathway and Inhibition by Epacadostat



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Caption: IDO1 pathway and the inhibitory action of **Epacadostat**.

Logical Relationship of Epacadostat's Effect on T Cell Activity



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Caption: How **Epacadostat** treatment of cancer cells enhances T cell anti-tumor activity.

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